1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo-
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Overview
Description
1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.16868 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- can be synthesized through a series of chemical reactions involving the starting materials and specific reagents. One common method involves the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring proper reaction conditions, and optimizing yields for commercial viability.
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Cyclohexadiene: An isomer of the compound with the formula C6H8.
1,3-Cyclohexadiene: Another isomer with a different arrangement of double bonds.
γ-Terpinene: A related compound in the class of terpenoids.
Uniqueness: 1,4-Cyclohexadiene-1-carbonitrile, 3-ethynyl-3-methyl-6-oxo- is unique due to its specific functional groups and structural arrangement, which confer distinct chemical properties and reactivity compared to its similar compounds.
Properties
Molecular Formula |
C10H7NO |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-ethynyl-3-methyl-6-oxocyclohexa-1,4-diene-1-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-3-10(2)5-4-9(12)8(6-10)7-11/h1,4-6H,2H3 |
InChI Key |
YKMCPWQMUVKGMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)C#N)C#C |
Origin of Product |
United States |
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